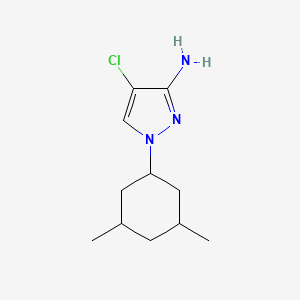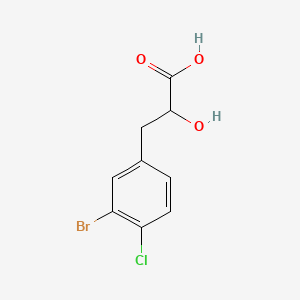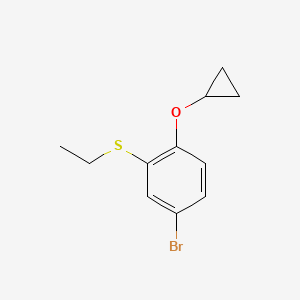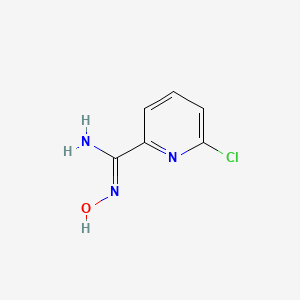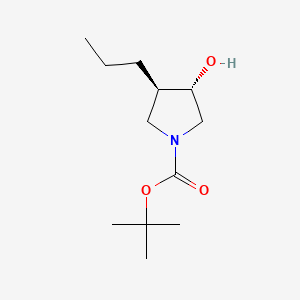
Rel-tert-butyl (3S,4R)-3-hydroxy-4-propylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a hydroxy group and a propyl chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions using propyl halides under basic conditions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under controlled conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the propyl chain.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions using halides or tosylates under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmaceutical drugs.
- Studied for its role in the development of new drug candidates targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The hydroxy group and the propyl chain play crucial roles in binding interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
- rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the pyrrolidine ring. For example, the ethynyl, methyl, and trifluoromethyl groups in similar compounds provide different steric and electronic properties.
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds undergo.
- Applications: While all these compounds are valuable in organic synthesis, their specific applications may vary based on their unique structural features and reactivity profiles.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
ZZRYPMYWCVOBGA-NXEZZACHSA-N |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


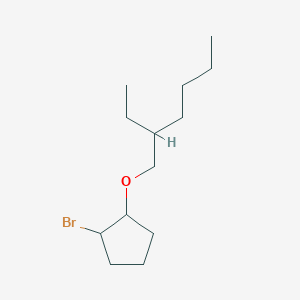
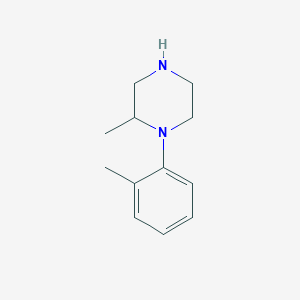
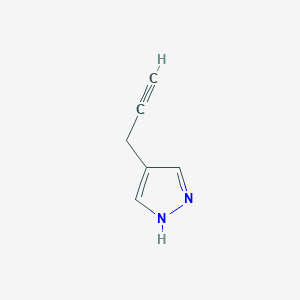
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
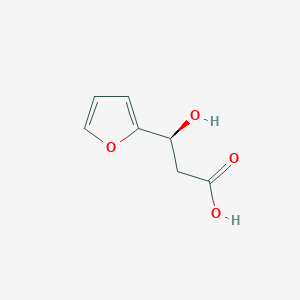
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)


